molecular formula C22H29ClN2 B13760619 alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride CAS No. 50765-84-9

alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride

Cat. No.: B13760619
CAS No.: 50765-84-9
M. Wt: 356.9 g/mol
InChI Key: QIGRLMYLFKLTOE-UHFFFAOYSA-N
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Description

Alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride is a complex organic compound with a unique structure that combines a naphthalene ring with a dimethylaminoethyl group and a prenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:

    Naphthalene Derivative Preparation: The naphthalene ring is functionalized with a propionitrile group.

    Dimethylaminoethyl Group Addition: The dimethylaminoethyl group is introduced through a nucleophilic substitution reaction.

    Prenyl Group Addition: The prenyl group is added via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce primary amines.

Scientific Research Applications

Alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The prenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylpropionitrile hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

50765-84-9

Molecular Formula

C22H29ClN2

Molecular Weight

356.9 g/mol

IUPAC Name

[3-cyano-6-methyl-3-(naphthalen-1-ylmethyl)hept-5-enyl]-dimethylazanium;chloride

InChI

InChI=1S/C22H28N2.ClH/c1-18(2)12-13-22(17-23,14-15-24(3)4)16-20-10-7-9-19-8-5-6-11-21(19)20;/h5-12H,13-16H2,1-4H3;1H

InChI Key

QIGRLMYLFKLTOE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(CC[NH+](C)C)(CC1=CC=CC2=CC=CC=C21)C#N)C.[Cl-]

Origin of Product

United States

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